molecular formula C9H8O3 B1583207 6-Methoxyphthalide CAS No. 4741-63-3

6-Methoxyphthalide

Cat. No.: B1583207
CAS No.: 4741-63-3
M. Wt: 164.16 g/mol
InChI Key: YEGQYRDJSUITQT-UHFFFAOYSA-N
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Description

6-Methoxyphthalide is an organic compound with the molecular formula C9H8O3 It is a derivative of phthalide, characterized by the presence of a methoxy group at the sixth position of the phthalide ring

Mechanism of Action

Target of Action

This compound is a unique chemical structure and its specific interaction with biological targets is still under investigation .

Biochemical Pathways

The biochemical pathways affected by 6-Methoxyphthalide are not well-established. As a phthalide derivative, it may potentially influence various biochemical processes. The specific pathways and their downstream effects remain to be determined .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect the activity of this compound .

Biochemical Analysis

Biochemical Properties

6-Methoxyphthalide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclin-dependent kinase inhibitors such as p27KIP1 and p21CIP1, which are crucial in regulating the cell cycle . These interactions lead to the inhibition of cell proliferation and induction of apoptosis in certain cell types, such as HeLa cells . The compound’s ability to modulate these enzymes highlights its potential as a therapeutic agent in cancer treatment.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In human HeLa cells, it induces G1 cell cycle arrest and apoptosis . This is achieved through the upregulation of cyclin-dependent kinase inhibitors and the activation of apoptotic pathways. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to increase the expression of genes related to cell cycle regulation and apoptosis, such as p73, JunB, FKHR, and Bim . These effects underscore the compound’s potential in modulating cell function and its therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate gene expression. The compound binds to cyclin-dependent kinase inhibitors, leading to the inhibition of kinase activity and subsequent cell cycle arrest . Additionally, this compound induces the expression of genes involved in apoptosis, further promoting cell death in cancer cells . These molecular interactions highlight the compound’s potential as a targeted therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic processes result in the formation of water-soluble metabolites that can be excreted from the body. The compound’s involvement in these pathways highlights its potential impact on metabolic flux and metabolite levels in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with transporters such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cells, this compound can accumulate in specific tissues, influencing its localization and activity. These interactions are crucial for understanding the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is known to localize in the cytoplasm and nucleus of cells, where it can exert its effects on cell cycle regulation and gene expression . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, further influencing its activity. Understanding its subcellular localization is crucial for elucidating its mechanism of action and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methoxyphthalide can be synthesized through several methods. One common approach involves the bromination of substituted benzenes followed by reduction. Another method includes the L-Selectride reduction of 3-methoxyphthalic anhydride . Additionally, metalation of 3-methoxybenzyl alcohol and its chromium tricarbonyl complex, as well as the metalation of N,N-dimethyl-3-methoxybenzylamine, are also employed .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyphthalide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like L-Selectride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield methoxyphthalic acid, while reduction can produce methoxyphthalide derivatives with altered functional groups.

Scientific Research Applications

6-Methoxyphthalide has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Methoxyphthalic acid
  • Dimethyl 4-methoxyphthalate
  • 3-Methoxyphthalic anhydride

Comparison: 6-Methoxyphthalide is unique due to the specific position of the methoxy group on the phthalide ring, which influences its chemical reactivity and biological activity. Compared to other methoxyphthalides, this compound exhibits distinct properties that make it valuable for specific applications in research and industry.

Properties

IUPAC Name

6-methoxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-11-7-3-2-6-5-12-9(10)8(6)4-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGQYRDJSUITQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(COC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40317624
Record name 6-Methoxyphthalide
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4741-63-3
Record name 6-Methoxyphthalide
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Record name 6-Methoxyphthalide
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Record name 4741-63-3
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Record name 6-Methoxyphthalide
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Record name 6-METHOXYPHTHALIDE
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Synthesis routes and methods I

Procedure details

A mixture of 20 g (131 mmol) of 3-methoxybenzoic acid, 13 ml (160 mmol) of 37% strength formalin soln., 16 ml (162 mmol) of 37% strength HCl and 150 ml of 100% strength acetic acid is heated to 90° C., while stirring. After a clear solution has formed, the stirrer is switched off and the mixture is left at this temperature for 14 hours. The acetic acid is stripped off at 80° C. in vacuo, the residue is taken up in 150 ml of toluene and the mixture is concentrated to 80 ml. The 80° C. hot solution is washed with 40 ml portions of 20% strength Na2SO4 solution until the pH of the aqueous solution is alkaline, and is then washed with 40 ml of H2O. After addition of 6 ml of morpholine, the organic phase is stirred at 80° C. for 2 h and then washed with 50 ml portions of 10% strength H2SO4 until the aqueous phase is acidic, and twice with 50 ml of H2O each time. For crystallization of the product, the mixture is concentrated to 50 ml, a seed crystal is added if necessary, and the mixture is stirred until it has cooled to room temperature. The product is obtained by filtering off in the form of white crystals.
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Synthesis routes and methods II

Procedure details

Formaldehyde 48% v/v (65 ml, 0.86 moles) under stirring, then 3-methoxy-benzoic acid (100 g, 0.66 moles) were added to concentrated HCl (1 l) and the mixture was heated at 100° C. by checking the development of gas for 30 minutes. The cooling of the mixture brought to the formation of a precipitate which was filtered and put aside, while the mixture was washed with water, then with 5% NaOH. The new precipitate was extracted twice with CH2Cl2, the extract was anhydrified, concentrated, joined to the previously filtered solid, and both were dissolved in CH2Cl2 and treated with diethylamine (120 ml, 1.15 moles). After 24 hours it was extracted with 10% HCl and the phases were separated with CH2Cl2. The organic phase was washed with 10% NaOH, decoloured with charcoal, anhydrified and concentrated. The residue was dissolved in CH2Cl2 and treated, under stirring, with 10% HCl for 30 minutes. The organic phase was washed with water, anhydrified and concentrated. The residue was dissolved in CH2Cl2 and treated with 10% NaOH under stirring for 30 minutes. The organic phase was washed with water, dried and concentrated to give a solid which was crystallised from aqueous CH3OH. The filtrate was dried at 50° C. on P2O5, then crystallised again from aqueous CH3OH to give 35.28 g of the title compound (yield: 32%).
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32%

Synthesis routes and methods III

Procedure details

Concentrated HCl (1l) was added with 40% w/v formaldehyde (65 ml, 0.86 mole) under vigorous stirring, then with 3-methoxybenzoic acid (100 g, 0.66 mole) and the mixture was heated to 100° C. controlling the generation of gas, for 30 minutes. The cooling of the mixture yielded a precipitate which was filtered and stored, while the mixture was washed with water, then with 5% NaOH. The new precipitate was twice extracted with CH2Cl2, the extract anhydrified, concentrated, joined to the previously filtered solid and both were dissolved in CH2Cl2 and treated with diethylamine (120 ml, 1.15 moles). After 24 hours it was extracted with 10% HCl and the phases were separated and extracted with CH2Cl2. The organic phase was washed with 10% NaOH, discoloured with charcoal, anhydrified and concentrated. The residue was dissolved in CH2Cl2 and treated, under stirring, with 10% HCl for 30 minutes. The organic phase was washed with water, anhydrified and dried. The residue was dissolved in CH2Cl2 and treated with 10% NaOH under stirring for 30 minutes. The organic phase was washed with water, anhydrified and concentrated to give a solid which was crystallised from CH3OH/H2O 65:35 and dried at 50° C. over P2O5, then crystallised again from CH3OH/H2O 6:4 to give 35.28 g of the title compound (yield: 32%). m.p.: 115-117° C.
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32%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential anti-inflammatory effects of 6-Methoxyphthalide derivatives?

A: Research indicates that certain derivatives of this compound, specifically those with variations in the 3-ethyl and 7-hydroxy positions, exhibit inhibitory activity against superoxide anion generation by human neutrophils. This process is triggered by formyl-L-methionyl-L-leucyl-L-phenylalanine/cytochalasin B (fMLP/CB). For instance, (S)-3-ethyl-7-hydroxy-6-methoxyphthalide and (S)-3-ethyl-7-hydroxy-5,6-dimethoxyphthalide demonstrated significant inhibition with IC50 values below 29.8 μM. [] These findings suggest a potential role for these compounds in mitigating inflammation by suppressing neutrophil activity.

Q2: How is this compound metabolized in different species?

A: Studies reveal that this compound is metabolized into 7-hydroxy-6-methoxyphthalide (MA-1) and 6-hydroxy-7-methoxyphthalide (MA-2) in rats, rabbits, and humans. [] Interestingly, the excretion profiles of these metabolites vary significantly among species. For example, rabbits primarily excrete conjugated forms of MA-2, while humans excrete both free and conjugated forms. This highlights the importance of considering species-specific metabolic pathways when investigating the pharmacological properties of this compound.

Q3: Are there any studies investigating the anti-cancer potential of this compound derivatives?

A: Yes, a study has shown that 4-(3′,3′-dimethylallyloxy)-5-methyl-6-methoxyphthalide (MP), a derivative of this compound isolated from the fungus Pestalotiopsis photiniae, demonstrates promising anti-cancer activity against human cervical cancer cells (HeLa). [] MP induces G1 cell cycle arrest and apoptosis in these cells, potentially by upregulating cell cycle inhibitors like p27KIP1 and p21CIP1. These findings warrant further investigation into the therapeutic potential of MP and other this compound derivatives for cancer treatment.

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